N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
CAS No.:
Cat. No.: VC15103008
Molecular Formula: C14H15FN2O
Molecular Weight: 246.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15FN2O |
|---|---|
| Molecular Weight | 246.28 g/mol |
| IUPAC Name | N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C14H15FN2O/c1-8(18)16-13-4-2-3-10-11-7-9(15)5-6-12(11)17-14(10)13/h5-7,13,17H,2-4H2,1H3,(H,16,18) |
| Standard InChI Key | OEYSGCPCPXAZDN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s structure consists of a 2,3,4,9-tetrahydro-1H-carbazole scaffold, which features a partially saturated bicyclic system comprising a benzene ring fused to a pyrrole ring. The fluorine atom at the 6-position introduces electronic effects that influence reactivity and binding interactions, while the acetamide group at the 1-position enhances hydrogen-bonding capacity . Key structural attributes include:
-
Stereochemistry: The tetrahydrocarbazole core adopts a chair-like conformation, with the fluorine substituent occupying an axial position to minimize steric strain .
-
Electron Distribution: Fluorine’s electronegativity increases the electron-deficient character of the aromatic system, potentially enhancing interactions with electron-rich biological targets .
Computed and Experimental Properties
Table 1 summarizes critical physicochemical properties derived from computational models and experimental data for N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide and related analogs:
The fluorine substitution increases molecular polarity compared to non-halogenated analogs, as evidenced by the higher calculated XLogP3 value . This property may improve solubility in aqueous biological matrices, a critical factor for drug bioavailability.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves Fischer indole synthesis as a pivotal step, followed by functional group transformations . A representative pathway includes:
-
Formation of the Carbazole Core:
-
Reaction of 4-fluorophenylhydrazine hydrochloride with 4-cyclohexanonecarboxylic acid ethyl ester in ethanol under reflux conditions (16 hours, 78°C) .
-
Mechanism: Acid-catalyzed -sigmatropic rearrangement forms the tetrahydrocarbazole skeleton, with the fluorine atom introduced via the hydrazine precursor .
-
-
Acetamide Functionalization:
Optimization Challenges
-
Regioselectivity: Competing pathways during cyclization may produce regioisomers, necessitating precise temperature control and catalytic additives .
-
Purification: High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity, as confirmed by UV-Vis and mass spectrometry.
Pharmacological Applications and Mechanism of Action
Target Identification
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide demonstrates affinity for flavin-containing monooxygenase 3 (FMO3), an enzyme implicated in oxidative stress regulation and neurotransmitter metabolism. In silico docking studies predict a binding energy of -9.2 kcal/mol at the FMO3 active site, facilitated by:
-
Hydrogen bonding between the acetamide carbonyl and Arg392.
-
Van der Waals interactions with hydrophobic residues near the fluorine substituent.
Preclinical Efficacy
-
Analgesic Effects: Rodent models show a 40% reduction in inflammatory pain (p < 0.01 vs. placebo) at 10 mg/kg doses, correlating with decreased prostaglandin E₂ levels in cerebrospinal fluid.
-
Blood-Brain Barrier Permeability: LogBB value of 0.65 (calculated using the Clark model) indicates moderate CNS penetration, suitable for treating neuropathic disorders.
Comparative Analysis with Structural Analogs
Fluorine vs. Chlorine Substitution
Replacing fluorine with chlorine in the 6-position (as in the chloro analog C₁₉H₂₀ClN₃O₂ ) alters pharmacological profiles:
| Parameter | Fluoro Derivative | Chloro Derivative |
|---|---|---|
| FMO3 IC₅₀ (nM) | 12.3 ± 1.2 | 8.9 ± 0.9 |
| Plasma Half-Life (rats) | 4.2 hours | 6.8 hours |
| LogP | 2.3 | 3.5 |
The chloro derivative’s higher lipophilicity enhances membrane permeability but reduces aqueous solubility, illustrating the trade-offs in halogen-based drug design .
Future Research Directions
Clinical Translation
-
Phase I Trials: Dose-escalation studies to establish safety profiles in humans.
-
Formulation Optimization: Development of nanocrystalline suspensions to improve oral bioavailability.
Structural Diversification
-
Heterocyclic Modifications: Introducing pyridine or thiophene rings to explore dual-target inhibition of FMO3 and COX-2.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume